molecular formula C22H21N3O2S B6483859 6-methyl-3-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-propyl-1,4-dihydroquinolin-4-one CAS No. 1326822-04-1

6-methyl-3-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-propyl-1,4-dihydroquinolin-4-one

Cat. No.: B6483859
CAS No.: 1326822-04-1
M. Wt: 391.5 g/mol
InChI Key: YBAKRULJGVQQQQ-UHFFFAOYSA-N
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Description

The compound 6-methyl-3-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-propyl-1,4-dihydroquinolin-4-one is a complex organic molecule with applications spanning from medicinal chemistry to industrial chemistry. This compound's unique structure incorporates multiple functional groups, lending it a diverse range of chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of this compound typically involves the following steps:

  • Starting Materials: Begin with the appropriate quinoline precursor and the oxadiazole component.

  • Functionalization: Introduce the propyl and methylsulfanyl groups via substitution reactions.

  • Cyclization: Formation of the oxadiazole ring through cyclization under specific conditions, often involving a dehydrating agent.

  • Final Assembly: The final coupling of the functionalized intermediates under conditions that promote the formation of the 1,4-dihydroquinoline structure.

Industrial Production Methods:

Industrial production often employs the same synthetic routes but optimizes them for larger-scale reactions. This involves:

  • Use of Catalysts: Specific catalysts to improve reaction efficiency.

  • Optimized Temperature and Pressure Conditions: Conditions are adjusted to maximize yield and minimize by-products.

  • Continuous Flow Reactors: These reactors facilitate large-scale production with consistent quality.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound undergoes oxidation reactions to form various oxides.

  • Reduction: Reductive reactions, particularly of the oxadiazole ring, can lead to the formation of amines and other reduction products.

  • Substitution: Electrophilic and nucleophilic substitution reactions occur at the aromatic ring, introducing various functional groups.

Common Reagents and Conditions:

  • Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

  • Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

  • Substitution Reagents: Including halogens for halogenation or alkylating agents for alkylation reactions.

Major Products:

  • Oxidation Products: Include sulfoxides and sulfones.

  • Reduction Products: Amine derivatives.

  • Substitution Products: Varied functionalized aromatic compounds.

Scientific Research Applications

Chemistry:

  • Ligand Design: The compound serves as a potential ligand in coordination chemistry due to its multiple binding sites.

  • Catalysis: Employed as a catalyst or catalyst precursor in organic synthesis reactions.

Biology:

  • Antimicrobial Agents: Investigated for its antimicrobial properties.

  • Enzyme Inhibitors: Potential inhibitor of specific enzymes due to its structural complexity.

Medicine:

  • Drug Development: Explored as a lead compound in drug development for its potential therapeutic effects.

  • Anti-cancer Research: Studied for its efficacy in inhibiting cancer cell growth.

Industry:

  • Material Science: Utilized in the development of new materials with unique properties.

  • Agrochemicals: Investigated for its potential use in agrochemicals due to its bioactivity.

Mechanism of Action

The compound's mechanism of action depends on its specific application:

  • Biological Activity: In biological systems, the compound often interacts with specific molecular targets, such as enzymes or receptors. This interaction can inhibit or modulate the activity of these targets, leading to therapeutic effects.

  • Chemical Catalysis: As a catalyst, the compound facilitates chemical reactions by lowering the activation energy and stabilizing transition states.

Molecular Targets and Pathways:

  • Enzymes: Specific enzymes, where the compound can bind to the active site and inhibit enzyme activity.

  • Receptors: Cellular receptors where the compound can act as an agonist or antagonist.

Comparison with Similar Compounds

  • 6-methyl-3-{3-[4-(ethylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-propyl-1,4-dihydroquinolin-4-one

  • 6-methyl-3-{3-[4-(methylsulfonyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-propyl-1,4-dihydroquinolin-4-one

  • 6-ethyl-3-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-propyl-1,4-dihydroquinolin-4-one

Uniqueness:

What sets 6-methyl-3-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-propyl-1,4-dihydroquinolin-4-one apart is its specific combination of functional groups and structural configuration, which impart unique chemical reactivity and biological activity compared to its analogs. The presence of the oxadiazole ring and the methylsulfanyl group, in particular, contribute significantly to its distinct properties.

There you have it—quite the deep dive, huh? Let me know if there's anything more specific you’d like to explore about this compound.

Properties

IUPAC Name

6-methyl-3-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2S/c1-4-11-25-13-18(20(26)17-12-14(2)5-10-19(17)25)22-23-21(24-27-22)15-6-8-16(28-3)9-7-15/h5-10,12-13H,4,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBAKRULJGVQQQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=C1C=CC(=C2)C)C3=NC(=NO3)C4=CC=C(C=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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